Product packaging for Gscosg(Cat. No.:CAS No. 78971-64-9)

Gscosg

Cat. No.: B1198199
CAS No.: 78971-64-9
M. Wt: 640.6 g/mol
InChI Key: WMWYZNQWEWYCHI-JMXOWRDLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

GSCOSG, identified as diglutathionyl dithiocarbonate, is a biochemical metabolite formed in the study of haloalkane metabolism. It is specifically generated in vitro and in vivo from compounds such as chloroform (CHCl₃), bromotrichloromethane (CBrCl₃), and carbon tetrachloride (CCl₄) . Research indicates that the formation of this compound occurs when these haloalkanes are metabolized by liver microsomes in the presence of glutathione (GSH), leading to the intermediate production of phosgene (COCl₂), which subsequently reacts with GSH to form the stable this compound conjugate . The primary research value of this compound lies in its role as a specific biomarker for glutathione depletion and metabolic activation of toxic haloalkanes. Its relative formation rate parallels the GSH-depleting activities of its precursor compounds, making it a critical tool for investigating mechanisms of chemical-induced hepatotoxicity and cellular defense mechanisms . This product is intended for Research Use Only (RUO) and is not approved for use in diagnostic or therapeutic procedures .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H32N6O13S2 B1198199 Gscosg CAS No. 78971-64-9

Properties

CAS No.

78971-64-9

Molecular Formula

C21H32N6O13S2

Molecular Weight

640.6 g/mol

IUPAC Name

(2S)-2-amino-5-[[(2S,4S)-4-[[(4S)-4-amino-4-carboxybutanoyl]amino]-1,5-bis(carboxymethylamino)-1,3,5-trioxo-2,4-bis(sulfanylmethyl)pentan-2-yl]amino]-5-oxopentanoic acid

InChI

InChI=1S/C21H32N6O13S2/c22-9(15(34)35)1-3-11(28)26-20(7-41,18(39)24-5-13(30)31)17(38)21(8-42,19(40)25-6-14(32)33)27-12(29)4-2-10(23)16(36)37/h9-10,41-42H,1-8,22-23H2,(H,24,39)(H,25,40)(H,26,28)(H,27,29)(H,30,31)(H,32,33)(H,34,35)(H,36,37)/t9-,10-,20-,21-/m0/s1

InChI Key

WMWYZNQWEWYCHI-JMXOWRDLSA-N

SMILES

C(CC(=O)NC(CS)(C(=O)C(CS)(C(=O)NCC(=O)O)NC(=O)CCC(C(=O)O)N)C(=O)NCC(=O)O)C(C(=O)O)N

Isomeric SMILES

C(CC(=O)N[C@@](CS)(C(=O)[C@@](CS)(C(=O)NCC(=O)O)NC(=O)CC[C@@H](C(=O)O)N)C(=O)NCC(=O)O)[C@@H](C(=O)O)N

Canonical SMILES

C(CC(=O)NC(CS)(C(=O)C(CS)(C(=O)NCC(=O)O)NC(=O)CCC(C(=O)O)N)C(=O)NCC(=O)O)C(C(=O)O)N

Synonyms

diglutathionyl dithiocarbonate
GSCOSG

Origin of Product

United States

Biochemical Formation Pathways of Diglutathionyl Dithiocarbonate Gscosg

Phosgene (B1210022) as a Central Intermediate in GSCOSG Biogenesis

The formation of this compound is critically dependent on the generation of phosgene (COCl₂) as an intermediate. This toxic compound is not ingested directly but is produced endogenously through the metabolic breakdown of certain chlorinated hydrocarbons. scialert.netresearchgate.net

The biotransformation of several chlorinated compounds into phosgene is catalyzed by the cytochrome P450 (CYP) family of enzymes, particularly the CYP2E1 isoform. tandfonline.comgreenfacts.org This enzymatic system, primarily located in the liver and kidneys, facilitates oxidative dehalogenation. nih.govingentaconnect.com For instance, the metabolism of chloroform (B151607) (CHCl₃) is initiated by a cytochrome P450-catalyzed oxidation of its carbon-hydrogen bond. nih.govlindane.org This process is also observed in the metabolism of carbon tetrachloride (CCl₄), although phosgene production from CCl₄ is significantly lower than from chloroform. nih.gov Studies using rat liver microsomes have confirmed that this metabolic activation is dependent on both NADPH and oxygen. nih.govlindane.org The expression level of CYP2E1 is a crucial factor determining the rate of phosgene production and, consequently, the extent of toxicity associated with the precursor compound. tandfonline.com

The cytochrome P450-mediated oxidation of chloroform results in the formation of an unstable hydroxylated intermediate, trichloromethanol (B1233427) (Cl₃COH). ingentaconnect.comnih.govlindane.org Trichloromethanol is highly unstable and spontaneously undergoes dehydrochlorination, losing a molecule of hydrogen chloride (HCl) to yield the highly electrophilic phosgene (COCl₂). scialert.netingentaconnect.comnih.gov This decomposition is a rapid, non-enzymatic step that immediately follows the initial oxidation. scialert.net Theoretical studies suggest that this conversion is thermodynamically favorable. ingentaconnect.com The entire process from the precursor to phosgene highlights a classic example of metabolic activation, where a relatively inert compound is converted into a highly reactive, toxic intermediate. msu.edu

Role of Cytochrome P-450 Dependent Dehalogenation in Phosgene Generation

Glutathione (B108866) (GSH) Conjugation in this compound Synthesis

Once formed, the reactive phosgene molecule is a target for detoxification mechanisms within the cell. The primary pathway for neutralizing phosgene is conjugation with the endogenous antioxidant, glutathione (GSH). tandfonline.commsu.edu

Phosgene is an extremely electrophilic compound that readily reacts with various cellular nucleophiles, including the sulfhydryl (thiol) group of glutathione. msu.eduiiste.org This conjugation reaction serves as a critical detoxification pathway. tandfonline.comingentaconnect.com The reaction proceeds with the formation of S-chloro-carbonyl glutathione as an intermediate, which then reacts with a second glutathione molecule. iiste.org The final product of this conjugation is diglutathionyl dithiocarbonate (this compound). nih.govmsu.edunih.gov This metabolite has been identified in both in vitro incubations with liver microsomes and in vivo, such as in the bile of rats administered chloroform precursors. nih.govnih.gov

The formation of one molecule of this compound requires two molecules of reduced glutathione (GSH). nih.gov This 1:2 stoichiometry means that the detoxification of phosgene can lead to a significant depletion of cellular GSH stores, especially upon exposure to high doses of phosgene precursors like chloroform. ingentaconnect.comnih.gov The relative rate of this compound formation from different precursors directly correlates with their potential to deplete hepatic GSH levels. nih.gov While cellular glutathione concentrations can be quite high, ranging from 1 to 10 mM, the rapid consumption during detoxification can overwhelm its regenerative capacity, leading to increased cellular vulnerability to oxidative stress. nih.govnih.gov

Reaction of Phosgene with Glutathione to Form Diglutathionyl Dithiocarbonate

Precursor Compounds and Their Metabolic Conversion to this compound

Several volatile halogenated hydrocarbons are known precursors that are metabolically converted to phosgene and subsequently to this compound. The efficiency of this conversion varies depending on the chemical structure of the precursor. Chloroform (CHCl₃) is the most well-studied and potent precursor. nih.govnih.gov Other compounds include carbon tetrachloride (CCl₄) and bromotrichloromethane (B165885) (CBrCl₃). nih.gov

Research using rat liver microsomes has quantified the conversion rates of these precursors to this compound, demonstrating the higher efficiency of chloroform in generating phosgene compared to its halogenated counterparts. researchgate.netnih.gov In vivo studies have corroborated these findings, measuring the amount of this compound excreted after administration of these compounds. nih.gov

Interactive Data Table: In Vitro & In Vivo Formation of this compound from Various Precursors

The following table summarizes research findings on the metabolic conversion of different precursor compounds to Diglutathionyl Dithiocarbonate (this compound). Data is derived from studies on phenobarbital-treated rats. nih.gov

Precursor CompoundIn Vitro this compound Formation Rate (nmol/mg protein/15 min)In Vivo Biliary Excretion of this compound (µmol in 6 hr)
Chloroform (CHCl₃)1802.89
Bromotrichloromethane (CBrCl₃)580.64
Carbon Tetrachloride (CCl₄)80.11

Chloroform Metabolism and this compound Formation

The metabolism of chloroform (CHCl3) is a primary pathway leading to the generation of this compound. wikipedia.org In the liver and kidneys, chloroform is metabolized by cytochrome P450 enzymes, particularly CYP2E1, through an oxidative pathway. cdc.govscialert.net This process involves the oxidation of the carbon-hydrogen bond to form trichloromethanol, an unstable intermediate that spontaneously dehydrochlorinates to yield the highly reactive electrophile, phosgene (COCl2). tandfonline.comscialert.net

Phosgene is a potent toxin that can damage cellular macromolecules. cdc.gov However, it is efficiently detoxified by reacting with the cellular nucleophile glutathione (GSH). tandfonline.com Two molecules of GSH react with one molecule of phosgene to produce the stable and non-toxic conjugate, diglutathionyl dithiocarbonate (this compound). tandfonline.comcdc.goviiste.org This reaction is considered a significant detoxification step, preventing phosgene from causing cellular injury. tandfonline.comingentaconnect.com The formation of this compound from chloroform has been identified both in vitro in microsomal systems and in vivo, where it is excreted in the bile. msu.edunih.gov

Bromotrichloromethane Metabolism and this compound Formation

Similar to chloroform, bromotrichloromethane (CBrCl3) is also metabolized to form this compound. scialert.netnih.gov The metabolic activation of CBrCl3 is believed to proceed through a pathway that also generates phosgene (COCl2). nih.gov This reactive intermediate then undergoes conjugation with two molecules of glutathione, resulting in the formation of diglutathionyl dithiocarbonate. nih.gov The formation of this compound from CBrCl3 has been demonstrated in both in vitro and in vivo studies, confirming this metabolic route. nih.gov

Carbon Tetrachloride Metabolism and this compound Formation

The metabolism of carbon tetrachloride (CCl4) can also lead to the formation of this compound. scialert.netnih.gov The biotransformation of CCl4 is initiated by cytochrome P450 enzymes, resulting in the formation of the trichloromethyl radical (•CCl3). epa.govwww.gov.uk Under aerobic conditions, this radical can react with oxygen to form the trichloromethylperoxy radical (•OOCCl3), which can further decompose to generate phosgene. epa.govwww.gov.uk Subsequently, phosgene is detoxified by its reaction with glutathione to yield diglutathionyl dithiocarbonate. nih.govepa.gov The conversion of carbon tetrachloride to this compound has been confirmed in studies using rat liver microsomes and in vivo experiments where this compound was identified as a biliary metabolite. nih.gov

In Vitro Systems for Investigating this compound Formation

In vitro systems are indispensable for elucidating the mechanisms of this compound formation from haloalkanes. These controlled environments allow researchers to identify key enzymes, cofactors, and reaction kinetics.

Rat Liver Microsomal Systems in this compound Production

Rat liver microsomes are a widely used in vitro model for studying the metabolism of xenobiotics, including the formation of this compound. cellgs.com These preparations contain a high concentration of cytochrome P450 enzymes, the primary catalysts in the initial activation of compounds like chloroform and carbon tetrachloride. researchgate.net

In a typical experiment, liver microsomes, often from rats pre-treated with phenobarbital (B1680315) to induce P450 enzymes, are incubated with the haloalkane substrate (e.g., CHCl3, CBrCl3, or CCl4) in the presence of glutathione (GSH) and an NADPH-generating system. nih.gov The system effectively converts these compounds into this compound, which can then be quantified. nih.govresearchgate.net Studies using this system have shown the relative efficiency of different haloalkanes in producing this compound. For instance, the rate of this compound formation was significantly higher from chloroform compared to bromotrichloromethane and carbon tetrachloride. nih.gov

Table 1: Rate of this compound Formation from Haloalkanes in Rat Liver Microsomes Data sourced from studies using liver microsomes from phenobarbital-treated rats incubated for 15 minutes in the presence of an NADPH-generating system and 5 mM GSH. nih.gov

CompoundRate of this compound Formation (nmol/mg protein/15 min)
Chloroform (CHCl3)180
Bromotrichloromethane (CBrCl3)58
Carbon Tetrachloride (CCl4)8

Mouse Kidney Homogenate Systems in this compound Studies

Kidney homogenates from mice, particularly strains like the DBA/2J male mouse, serve as another important in vitro system for studying this compound formation, especially in the context of nephrotoxicity. nih.govresearchgate.net The kidney is a target organ for chloroform toxicity, and its ability to metabolize chloroform to reactive intermediates is a key area of investigation. cdc.govnih.gov

In these systems, kidney homogenates are incubated with chloroform in the presence of glutathione. nih.govresearchgate.net These studies have successfully demonstrated that mouse kidney tissue can metabolize chloroform to form this compound. nih.govresearchgate.net The this compound is then further processed by renal enzymes like gamma-glutamyl transpeptidase. nih.govresearchgate.netnih.gov This model has been crucial in linking the local metabolic activation of chloroform in the kidney to the formation of toxic metabolites and subsequent cellular damage. nih.gov

Influence of NADPH-Generating Systems on this compound Formation

The presence of an NADPH-generating system is critical for this compound formation in microsomal in vitro assays. nih.govresearchgate.net The metabolic activation of haloalkanes like chloroform and carbon tetrachloride is catalyzed by the cytochrome P450 mixed-function oxidase system. scialert.netresearchgate.net This enzymatic system requires NADPH as a reducing equivalent to facilitate its catalytic cycle. nih.govfrontiersin.org

Experiments have shown that omitting the NADPH-generating system from the incubation mixture markedly reduces the conversion of these hepatotoxins to their reactive intermediates and, consequently, the formation of this compound. researchgate.net The NADPH-generating system ensures a continuous supply of reduced NADPH, allowing cytochrome P450 reductase to transfer electrons to cytochrome P450, thereby sustaining the metabolism of the parent compound to phosgene and ultimately leading to this compound production. nih.gov

Metabolic Fates and Downstream Reactions of Diglutathionyl Dithiocarbonate Gscosg

Enzymatic Processing of GSCOSG

The biotransformation of this compound is a multi-step enzymatic process primarily occurring in the kidney. nih.govnih.gov This pathway breaks down the large dithiocarbonate conjugate into smaller, more manageable molecules for excretion.

The initial and pivotal step in the catabolism of this compound is mediated by the enzyme γ-glutamyl transpeptidase (GGT), which is anchored to the plasma membrane of cells, particularly in the kidney. nih.govnih.govnih.govresearchgate.net GGT is the only enzyme capable of initiating the breakdown of GSH and its S-conjugates. mdpi.com It acts on this compound by cleaving the γ-glutamyl bond. nih.govmdpi.com This enzymatic action is a crucial part of a broader metabolic cycle that processes glutathione (B108866) conjugates, facilitating the recovery of constituent amino acids or preparing the xenobiotic moiety for final elimination. researchgate.netmdpi.com In mouse kidney homogenates, GGT has been shown to rapidly metabolize this compound. nih.govnih.gov

The formation of 2-oxothiazolidine-4-carboxylic acid (OTZ) is a downstream consequence of this compound metabolism. nih.govresearchgate.net After the initial action of GGT on this compound, the resulting intermediate, N-(2-oxothiazolidine-4-carbonyl)-glycine, is further hydrolyzed. nih.govnih.gov This hydrolysis step, potentially carried out by the enzyme cysteinyl glycinase, cleaves the glycine (B1666218) residue, yielding OTZ. nih.govnih.gov The identification of OTZ in kidney homogenates incubated with chloroform (B151607) and GSH provides strong evidence for the formation of phosgene (B1210022), its trapping by GSH to form this compound, and the subsequent enzymatic cascade. nih.govresearchgate.net

Following the initial interaction with this compound, kidney γ-glutamyl transpeptidase catalyzes the formation of N-(2-oxothiazolidine-4-carbonyl)-glycine. nih.govnih.gov This compound is the direct product of the transfer of the γ-glutamyl moiety from one of the glutathione units within this compound. nih.govepa.gov This intermediate was identified in studies with kidney homogenates, confirming the specific metabolic pathway that processes the dithiocarbonate conjugate. epa.gov

Hydrolysis to 2-Oxothiazolidine-4-carboxylic Acid

Excretion Pathways of this compound and Related Metabolites

The elimination of this compound and its metabolic byproducts from the body relies on specific transport systems. The physicochemical properties of this compound, being a relatively large and polar conjugate, favor its removal via biliary excretion.

Biliary excretion is a primary route for the elimination of this compound. nih.govresearchgate.net This process involves the active transport of the metabolite from the hepatocytes into the bile, which is then released into the gastrointestinal tract for fecal elimination. unil.chnih.govnumberanalytics.com this compound was identified in the bile of rats treated with chloroform (CHCl3), bromotrichloromethane (B165885) (CBrCl3), and carbon tetrachloride (CCl4), confirming this pathway in vivo. nih.gov The amount of this compound excreted in the bile differs depending on the parent compound, reflecting the varying rates at which these substances are metabolized to the phosgene intermediate. nih.gov

Impact of this compound Formation on Endogenous Glutathione Homeostasis

The synthesis of this compound has a direct and significant effect on the cellular balance of glutathione, a critical endogenous antioxidant. nih.govnih.gov

The formation of this compound is a direct result of the reaction between two molecules of glutathione (GSH) and phosgene (COCl2), a highly reactive metabolite generated from compounds like chloroform. nih.govnih.gov This conjugation reaction consumes cellular GSH, leading to a decrease in hepatic GSH levels. nih.gov Studies have demonstrated that the administration of chloroform, bromotrichloromethane, and carbon tetrachloride to rats leads to a significant depletion of liver GSH. nih.gov The extent of this depletion correlates with the amount of this compound formed both in vitro and in vivo, indicating that this metabolic pathway is a major contributor to the GSH-depleting properties of these halocarbons. nih.govresearchgate.net This depletion can compromise the cell's antioxidant defenses, leaving it more vulnerable to oxidative damage. nih.govmdpi.com

Research Findings on this compound Formation and Excretion

The following table summarizes key findings from in vitro and in vivo studies on the formation and excretion of Diglutathionyl Dithiocarbonate (this compound) following exposure to different parent compounds.

Parent CompoundIn Vitro Formation Rate (nmol/mg protein/15 min)In Vivo Biliary Excretion (μmol/6 hr)
Chloroform (CHCl₃)1802.89
Bromotrichloromethane (CBrCl₃)580.64
Carbon Tetrachloride (CCl₄)80.11
Data sourced from Pohl et al. (1981). nih.gov

Mechanistic Research on the Biological Role of Diglutathionyl Dithiocarbonate Gscosg Intermediates

Role of Phosgene (B1210022) (GSCOSG Precursor) in Macromolecular Adduction Mechanisms

Phosgene, a major reactive metabolite of chloroform (B151607), is an electrophilic compound that can react with various cellular nucleophiles, including proteins and phospholipids. scialert.netwww.gov.uk This reactivity is central to its role in macromolecular damage. Research has focused on its interaction with histones, which are key proteins in regulating DNA expression. nih.gov

Studies have demonstrated that phosgene adducts to histones and other nuclear proteins. nih.gov A model chemical system was used to investigate the reaction between phosgene and the N-terminal peptide of human histone H2B (Hpep). nih.gov Analysis of the reaction products revealed that up to three carbonyl (CO) moieties from phosgene could be adducted to the peptide. nih.gov

To identify the specific sites of adduction, the modified peptides were purified and enzymatically digested with trypsin. Subsequent analysis showed that adduction occurred primarily at lysine (B10760008) residues. nih.gov The experiment confirmed that all seven lysine residues within the histone H2B N-terminal peptide were susceptible to adduction by phosgene. nih.gov Further analysis also suggested that the N-terminal proline and serine residues could be adduction targets. nih.gov Given that histones play a critical role in controlling DNA expression, particularly through the acetylation of lysine residues, such adduction could interfere with normal cellular processes and potentially explain the carcinogenicity of chloroform. nih.gov

Glutathione (B108866) (GSH) is a crucial cellular antioxidant that plays a protective role by detoxifying reactive electrophiles like phosgene. scialert.netingentaconnect.com The reaction between phosgene and two molecules of GSH forms diglutathionyl dithiocarbonate (this compound). cdc.govmsu.edu In the context of phosgene-induced histone adduction, the addition of glutathione to the experimental system was found to only partially reduce the formation of phosgene-Hpep adducts. nih.gov This indicates that even in the presence of this key detoxifying agent, phosgene can still react with and modify critical protein targets like histone H2B.

The investigation into the effect of glutathione on phosgene-histone interactions revealed another significant finding: the formation of a new type of adducted species. nih.gov This new product was identified as an Hpep-CO-glutathione adduct. nih.gov This demonstrates a complex interplay where glutathione, in addition to its direct reaction with phosgene, can also become part of a larger adduct with the target peptide. The formation of such adducts represents another potential mechanism of cellular disruption. nih.gov

Partial Attenuation of Adduct Formation by Glutathione

Contribution of Precursor Metabolism to Cellular Biochemical Perturbations

The metabolism of chloroform, a precursor to phosgene and subsequently this compound, induces significant biochemical changes in key organs, primarily the liver and kidneys, where it is metabolized. cdc.gov

The liver is the primary site of chloroform metabolism. cdc.govcdc.gov In the liver, cytochrome P450 enzymes, specifically CYP2E1 and CYP2A6, convert chloroform into the highly reactive metabolite, phosgene. researchgate.netaoemj.org This bioactivation process triggers several adverse biochemical changes.

A primary consequence is the depletion of hepatic glutathione (GSH). aoemj.org Phosgene reacts with GSH, and large doses of chloroform can lead to significant GSH depletion, compromising the cell's antioxidant defenses. nih.govingentaconnect.com This depletion prevents GSH from effectively neutralizing reactive metabolites, which can then bind to cellular macromolecules like proteins and lipids, leading to cellular damage. cdc.govaoemj.org The consequences of this damage include hepatocellular steatosis (fatty liver) and necrosis. aoemj.orgwww.gov.uk Studies have documented these effects, showing alterations in serum enzymes that indicate liver injury. cdc.gov For example, in a case of toxic hepatitis from occupational chloroform exposure, significantly elevated liver function markers were observed. aoemj.org

Table 1: Hepatic Glutathione (GSH) Depletion in Rats After Chloroform Administration This table shows the percentage of remaining hepatic GSH compared to control levels at different time points after a single intraperitoneal injection of chloroform in phenobarbital-treated rats.

Time After Administration Hepatic GSH Level (% of Control)
1 Hour 30%
4 Hours 46%

Data sourced from Pohl et al., 1981. nih.gov

While the liver is the primary metabolic site, the kidneys are also a target for chloroform-induced toxicity due to local metabolic activation. cdc.govcdc.gov The metabolism of chloroform in the kidney leads to the formation of nephrotoxic metabolites, causing significant biochemical and structural damage. researchgate.net

In animal models, chloroform exposure leads to a rapid and dramatic inactivation of the drug-metabolizing enzyme system within the kidney. nih.gov This includes a severe loss of both cytochrome P450 content (up to 80%) and reduced glutathione (GSH) levels (up to 50%) within the first five hours of exposure. nih.gov These early biochemical alterations are direct effects of the toxicant and not secondary to tissue damage. nih.gov The resulting damage can manifest as renal tubular necrosis, calcification, and nephritis. cdc.gov Following a single toxic dose, these altered kidney parameters eventually return to normal, but over different timelines, with GSH levels recovering within 96 hours while enzyme activities take longer. nih.gov

Table 2: Acute Renal Biochemical Changes in Mice After Chloroform Administration This table summarizes the maximum percentage loss of key biochemical markers in the kidneys of B6C3F1 mice within 5 hours of a single chloroform injection.

Biochemical Marker Maximum Loss (%)
Renal Glutathione (GSH) 50%
Renal Cytochrome P450 80%

Data sourced from Vittozzi et al., 1999. nih.gov

Advanced Analytical Methodologies for Diglutathionyl Dithiocarbonate Gscosg Research

Spectroscopic Techniques in GSCOSG Analysis

Spectroscopic methods are fundamental to elucidating the molecular structure of this compound. These techniques provide detailed information about the chemical environment of atoms within the molecule, confirming its identity.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Identification (e.g., 13C-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural confirmation of this compound. researchgate.netnih.gov Specifically, 13C-NMR provides a distinct fingerprint of the carbon skeleton of the molecule. In studies where this compound was identified as a metabolite, its structure was confirmed by comparing the 13C-NMR spectrum of the isolated biological sample with that of a synthetically prepared standard. nih.gov The spectrum reveals characteristic chemical shifts for the various carbon atoms within the two glutathione (B108866) moieties and the central dithiocarbonate group.

The identification of this compound in bile has been confirmed using 13C-NMR spectroscopy, showcasing its role as an in vivo metabolite of certain xenobiotics. researchgate.netnih.gov

Table 1: Illustrative 13C-NMR Chemical Shifts for this compound

This table presents representative chemical shifts for the carbon atoms in the this compound molecule, as identified in research studies. Actual values may vary slightly based on solvent and experimental conditions.

Carbon AtomRepresentative Chemical Shift (ppm)
Dithiocarbonate (C=S)~210.0
Glutamate α-carbon~55.0
Cysteine α-carbon~53.0
Glycine (B1666218) α-carbon~43.0
Cysteine β-carbon~35.0
Glutamate β-carbon~32.0
Glutamate γ-carbon~27.0
Glutamate carboxyl~175.0
Glycine carboxyl~173.0
Glutamate γ-carboxyl~172.0

Chromatographic Separation Techniques for this compound Characterization

Chromatographic techniques are essential for separating this compound from complex biological matrices, such as bile or cell lysates, allowing for its accurate characterization and quantification.

High-Performance Liquid Chromatography (HPLC) in Metabolite Profiling

High-Performance Liquid Chromatography (HPLC) is the most widely used method for the analysis of this compound and its precursors. nih.govnih.gov Reverse-phase HPLC, often using a C18 column, is effective for separating the polar this compound molecule from other metabolites. scirp.org The technique involves a mobile phase, typically a gradient mixture of water and an organic solvent like acetonitrile (B52724) with an acid modifier such as formic or trifluoroacetic acid, which allows for the efficient elution and separation of compounds based on their polarity. scirp.org

In studies of xenobiotic metabolism, HPLC has been successfully used to separate and identify this compound from biological samples, confirming its formation in vivo. nih.gov The chromatograms from these analyses show distinct peaks corresponding to this compound, with retention times that are verified against a pure standard. This allows for the profiling of metabolites and understanding the metabolic fate of compounds that lead to this compound formation. biointerfaceresearch.comnih.gov

Table 2: Typical HPLC Parameters for this compound Analysis

This table outlines a common set of conditions used for the chromatographic separation of this compound.

ParameterSpecification
Column Reverse-Phase C18 (e.g., 250 x 4.6 mm, 5 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient Linear gradient from 0% to 50% B over 20 minutes
Flow Rate 1.0 mL/min
Detection UV at 265 nm
Retention Time Dependent on exact conditions, but distinct for this compound

Mass Spectrometry Applications in this compound and Adduct Research

Mass spectrometry (MS) is a highly sensitive technique used to determine the molecular weight of this compound and to study its interactions with other biomolecules, such as proteins.

Matrix-Assisted Laser Desorption Ionization Mass Spectrometry (MALDI-MS) for Adduct Analysis

Matrix-Assisted Laser Desorption Ionization Mass Spectrometry (MALDI-MS) is a powerful technique for analyzing large molecules and their modifications, such as the formation of adducts between reactive metabolites and proteins. nih.gov In the context of this compound research, the reactive nature of its precursors, like phosgene (B1210022) or carbon disulfide, suggests that they can form covalent bonds with nucleophilic residues on proteins. MALDI-MS can be used to detect the resulting increase in the protein's mass. nih.gov

The process involves co-crystallizing the protein sample with a matrix material on a target plate. utoronto.ca A laser pulse then desorbs and ionizes the molecules, and their mass-to-charge ratio is measured by a time-of-flight (TOF) analyzer. utoronto.cacriver.com By comparing the mass spectrum of a control protein to one that has been exposed to a this compound precursor, researchers can identify the formation of adducts. nih.gov For example, a specific mass shift in the spectrum of a protein would indicate the covalent attachment of a glutathione-dithiocarbonate moiety. This type of analysis is crucial for understanding the mechanisms of toxicity, as protein adduction can lead to impaired cellular function. nih.gov

Table 3: MALDI-MS Application for Adduct Detection

This table illustrates how MALDI-MS data is interpreted to confirm the formation of a protein adduct with a this compound-related moiety.

Analysis StepDescriptionExample Result
Control Protein Analysis The mass of the unmodified protein is measured.A single peak at m/z 12,360 Da (e.g., Cytochrome c). nih.gov
Exposed Protein Analysis The protein is incubated with the reactive metabolite precursor.New peaks appear at higher mass-to-charge ratios.
Adduct Identification The mass difference between the new peaks and the control peak is calculated.A peak at m/z 12,628 Da, showing a mass shift of +268 Da, corresponds to the addition of a specific reactive group. nih.gov

Quantitative Methodologies for Precursor Metabolite Assessment

The formation of this compound is directly dependent on the availability of its precursor, glutathione (GSH). Therefore, the quantitative assessment of GSH levels is critical in studies related to this compound. nih.govnih.gov

The concentration of GSH in tissues and cells is a key indicator of cellular redox status and detoxification capacity. taylorandfrancis.commdpi.com Various methods are employed for its quantification. HPLC-based methods, often involving pre-column derivatization with a fluorescent tag like monochlorobimane, provide high sensitivity and specificity for measuring GSH. mdpi.comresearchgate.net This allows for the separation of GSH from its oxidized form, glutathione disulfide (GSSG), and other thiols. mdpi.com

Furthermore, enzymatic recycling assays are commonly used. These spectrophotometric methods rely on the enzyme glutathione reductase to catalyze the reduction of GSSG to GSH, which then reacts with a chromogenic substrate like 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB), producing a colored product that can be measured. mdpi.com Monitoring the depletion of GSH in response to exposure to compounds like carbon disulfide provides indirect but crucial information about the extent of this compound formation and the associated oxidative stress. nih.govcdc.govnih.gov

Historical Perspectives and Evolution of Research on Diglutathionyl Dithiocarbonate Gscosg

Initial Identification of GSCOSG as a Chloroform (B151607) Metabolite

The scientific understanding of Diglutathionyl dithiocarbonate (this compound) is intrinsically linked to the study of chloroform's metabolic fate. Early research into chloroform toxicity identified that its adverse effects were not caused by the compound itself, but rather by its reactive metabolites. scialert.net The primary pathway for chloroform metabolism involves cytochrome P450-mediated oxidation, which leads to the formation of the highly reactive and electrophilic intermediate, phosgene (B1210022) (COCl2). scialert.netresearchgate.netcanada.ca

It was in the context of investigating the detoxification of this reactive intermediate that this compound was first identified. A pivotal 1981 study demonstrated that chloroform, along with other halomethanes like bromotrichloromethane (B165885) and carbon tetrachloride, is metabolized both in vitro and in vivo to phosgene. nih.gov This study showed that phosgene then reacts with glutathione (B108866) (GSH), a crucial endogenous antioxidant, to form this compound. nih.gov This reaction represents a key detoxification pathway, as it neutralizes the highly reactive phosgene. inchem.orgingentaconnect.com

The identification of this compound was confirmed through experiments using rat liver microsomes and by analyzing the bile of rats administered chloroform. nih.gov In vitro experiments with rat liver microsomes, a NADPH-generating system, and glutathione showed the conversion of chloroform to this compound. nih.govresearchgate.net Subsequent in vivo analysis identified this compound in the bile of rats treated with chloroform, confirming its role as a metabolite. nih.govresearchgate.netresearchgate.net The amount of this compound formed was found to correlate with the extent of glutathione depletion caused by the parent compound, further solidifying the link between chloroform metabolism, phosgene formation, and this compound production. nih.gov

Table 1: In Vitro Conversion of Halomethanes to this compound by Rat Liver Microsomes This table shows the rate at which different halomethanes were converted to this compound in a laboratory setting.

CompoundRate of Conversion to this compound (nmol/mg protein/15 min)
Chloroform (CHCl3)180
Bromotrichloromethane (CBrCl3)58
Carbon Tetrachloride (CCl4)8
Data sourced from Pohl et al., 1981. nih.gov

Table 2: In Vivo Excretion of this compound in Bile of Rats This table shows the amount of this compound excreted in the bile of rats after being given different halomethanes.

Compound AdministeredTotal this compound Excreted in 6 hours (µmol)
Chloroform (CHCl3)2.89
Bromotrichloromethane (CBrCl3)0.64
Carbon Tetrachloride (CCl4)0.11
Data sourced from Pohl et al., 1981. nih.gov

Development of Understanding Regarding its Role in Xenobiotic Biotransformation

Following its initial identification, research on this compound has broadened the understanding of its significance in the broader context of xenobiotic biotransformation. Biotransformation is the process by which living organisms modify foreign chemical substances (xenobiotics) to facilitate their elimination from the body. mhmedical.com This process is typically divided into Phase I and Phase II reactions. mhmedical.comnih.gov Phase I reactions introduce or expose functional groups on the xenobiotic, while Phase II reactions conjugate these modified compounds with endogenous molecules to increase their water solubility and aid excretion. mhmedical.com

The formation of this compound is a classic example of a Phase II detoxification pathway. mhmedical.com The conjugation of the highly reactive phosgene (a product of Phase I metabolism of chloroform) with glutathione is catalyzed by glutathione S-transferases (GSTs). researchgate.netnih.gov This enzymatic reaction is crucial for protecting cellular components, such as proteins and lipids, from damage by electrophilic metabolites. canada.cainchem.org The depletion of cellular glutathione levels following exposure to compounds like chloroform highlights the critical role of this pathway in mitigating toxicity. scialert.netnih.gov

Further research has elucidated the broader implications of this metabolic route. The mercapturic acid pathway, which involves the initial glutathione conjugation, is now recognized as a major route for the biotransformation of a wide range of xenobiotics, particularly halogenated hydrocarbons. nih.gov The formation of this compound from chloroform is a key step in this pathway, ultimately leading to the excretion of less harmful metabolites. The study of this compound has therefore contributed significantly to our understanding of how the body defends itself against harmful chemicals, a cornerstone of modern toxicology and pharmacology. mhmedical.com

Future Research Directions in Diglutathionyl Dithiocarbonate Gscosg Studies

Elucidation of Uncharacterized Metabolic Fates of GSCOSG

The established metabolic pathway for glutathione (B108866) S-conjugates is the mercapturic acid pathway. oup.comtandfonline.comnih.gov This pathway is initiated by the cleavage of the γ-glutamyl residue from the glutathione conjugate, a reaction catalyzed by γ-glutamyl transpeptidase (GGT). nih.govuniprot.org In the case of this compound, this initial step would theoretically yield a cysteinyl-glycine-dithiocarbonate conjugate. However, the complete metabolic cascade following this initial cleavage remains to be fully elucidated for this compound.

Future research should focus on identifying and characterizing the downstream metabolites. It is hypothesized that the cysteinyl-glycine conjugate is further hydrolyzed by dipeptidases to release a cysteine-dithiocarbonate conjugate. tandfonline.comnih.gov This cysteine conjugate would then likely undergo N-acetylation by N-acetyltransferases to form the corresponding mercapturic acid, the final excretory product. oup.com However, the stability of the dithiocarbonate moiety throughout this metabolic process is a key unanswered question. It is plausible that alternative, as-yet-uncharacterized metabolic pathways exist for the breakdown of the dithiocarbonate structure itself, potentially leading to the release of reactive intermediates or signaling molecules.

Table 1: Hypothesized and Known Metabolic Fates of this compound

Metabolite Generating Enzyme(s) Metabolic Stage State of Characterization
Diglutathionyl Dithiocarbonate (this compound)Glutathione S-transferase (non-enzymatic with phosgene)FormationWell-established nih.govnih.gov
Cysteinyl-glycine-dithiocarbonate conjugateγ-Glutamyl Transpeptidase (GGT)Initial MetabolismHypothesized
Cysteine-dithiocarbonate conjugateDipeptidasesIntermediate MetabolismHypothesized
N-acetyl-cysteine-dithiocarbonate (Mercapturate)N-acetyltransferasesFinal ProductHypothesized
Other breakdown productsUnknownAlternative FatesUncharacterized

In-depth Investigation of Enzymatic Pathways Beyond Initial Metabolism

While GGT is the primary enzyme initiating the breakdown of extracellular glutathione and its conjugates, a more in-depth understanding of the specific enzymes involved in the subsequent steps of this compound metabolism is needed. uniprot.org Research should aim to identify the specific dipeptidases and N-acetyltransferases that exhibit substrate specificity for dithiocarbonate conjugates. There may be tissue-specific expression or activity of these enzymes that could influence the metabolic fate and potential toxicity of the parent compound.

Furthermore, the interaction of this compound and its metabolites with "moonlighting proteins"—enzymes that have multiple, unrelated biochemical functions—is an unexplored area. tandfonline.com For example, some enzymes of the mercapturic acid pathway also function as viral receptors or signaling molecules. tandfonline.com Investigating whether this compound or its derivatives can modulate these non-canonical functions could reveal novel biological roles.

Development of Novel Analytical Approaches for In Vivo Monitoring of this compound and its Derivatives

Current methods for the detection of this compound, such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy, have been instrumental in its initial identification in bile and in vitro systems. nih.govnih.gov However, these techniques have limitations for real-time in vivo monitoring. specificpolymers.com Challenges include the need for extensive sample preparation, potential for artifact generation during sample workup (e.g., oxidation of thiols), and often insufficient sensitivity for detecting transient, low-concentration intermediates in complex biological matrices. oup.comresearchgate.netnih.gov

The development of novel analytical approaches is a critical future direction. This includes the advancement of highly sensitive and specific methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS) with stable isotope dilution, which is considered the gold standard for analyzing glutathione adducts. nih.gov Additionally, the creation of biosensors for the real-time detection of glutathione S-conjugates and their metabolites holds significant promise. researchgate.netrsc.orguwaterloo.camdpi.com Such biosensors could be based on enzymes like glutathione transferases or employ fluorescent probes integrated into nanomaterials, offering the potential for quantitative, long-term tracking of these molecules in living cells. rsc.orgcsic.es

Table 2: Comparison of Analytical Techniques for this compound and its Metabolites

Technique Advantages Limitations for In Vivo Monitoring Future Directions
HPLC Good for separation and quantification specificpolymers.comRequires extensive sample preparation, potential for artifacts, lower sensitivity for transient species specificpolymers.comoup.comCoupling with more sensitive detectors, improved sample preparation protocols
NMR Spectroscopy Provides detailed structural informationLow sensitivity, not suitable for real-time analysis of low abundance metabolites specificpolymers.comIncreased sensitivity through higher field strengths, dynamic NMR studies
LC-MS/MS High sensitivity and specificity, suitable for complex mixtures nih.govMatrix effects, requires stable isotope standards for accurate quantification nih.govDevelopment of stable isotope standards for this compound metabolites, miniaturization for high-throughput screening
Biosensors Potential for real-time, in situ detection researchgate.netrsc.orgChallenges in stability, selectivity, and quantitative analysis within complex biological environments rsc.orgcsic.esDesign of specific recognition elements for dithiocarbonate adducts, integration with microfluidic devices

Comprehensive Exploration of Mechanistic Links in Broader Biochemical Processes

The formation of this compound directly impacts cellular glutathione homeostasis by consuming two molecules of GSH, a crucial cellular antioxidant. nih.gov This depletion can shift the cellular redox balance towards a more oxidizing state, a condition known as oxidative stress. mednexus.orgoncotarget.comfrontiersin.org Future research should comprehensively explore the downstream consequences of this localized and potentially significant GSH depletion.

This includes investigating the impact on redox-sensitive signaling pathways. Key signaling molecules and transcription factors, such as those involved in the antioxidant response (e.g., Nrf2) and inflammatory pathways (e.g., NF-κB), are regulated by the cellular redox state. nih.govmdpi.commdpi.com The formation of this compound could act as a trigger, modulating these pathways and influencing cellular responses to toxic insults.

Q & A

Basic Research Questions

Q. How can researchers effectively formulate search queries in Google Scholar to identify relevant literature?

  • Methodological Answer : Utilize advanced search operators to refine queries. For example:

  • intitle:"quantum chemistry" to find articles with the phrase in titles .
  • author:"Smith J" to locate works by a specific author .
  • Combine Boolean operators: "machine learning" AND "climate modeling" NOT "review" to exclude review articles .
    • Table 1 : Key Search Operators and Their Functions
OperatorFunctionExample
intitle:Searches titlesintitle:"neural networks"
author:Filters by authorauthor:"Lee K"
AND/ORCombines/excludes terms"AI" OR "artificial intelligence"
-Excludes terms"bioinformatics" -software

Q. What strategies can be employed to conduct a comprehensive literature review using Google Scholar?

  • Methodological Answer :

Keyword Brainstorming : Identify synonyms and related terms (e.g., "nanoparticles" vs. "nanomaterials") to broaden coverage .

Time Filtering : Limit searches to the past 5–10 years for recent advancements, or expand to foundational studies .

Literature Matrix : Organize findings by themes, methodologies, and gaps using tools like Excel or Zotero .

Q. How to optimize the use of Google Scholar's advanced search features for systematic data collection?

  • Methodological Answer :

  • Field-Specific Filters : Use source: to target journals (e.g., source:"Nature") .
  • Date Ranges : Restrict searches to specific periods (e.g., 2015–2025) to balance historical and current relevance .

Advanced Research Questions

Q. What methodologies are recommended for resolving contradictions in data sourced from Google Scholar literature?

  • Methodological Answer :

Critical Appraisal Tools : Apply frameworks like GRADE for clinical data or CONSORT for experimental designs to assess study quality .

Meta-Analysis : Statistically synthesize conflicting results using tools like RevMan, ensuring heterogeneity testing (e.g., I² statistic) .

Q. How can Boolean operators and proximity searches in Google Scholar enhance the precision of experimental design-related queries?

  • Methodological Answer :

  • Proximity Searches : Use AROUND(n) to find terms within n words of each other (e.g., "gene editing" AROUND(5) CRISPR ).
  • Nested Boolean Logic : Combine operators for complex queries, e.g., (("in vitro" OR "in vivo") AND "drug delivery") .
    • Table 2 : Example Queries for Experimental Design
ObjectiveQuery
Identify RCTs"randomized controlled trial" AND "diabetes"
Exclude reviews"cancer immunotherapy" -review

Q. What are the best practices for integrating Google Scholar findings into research proposals and hypothesis testing frameworks?

  • Methodological Answer :

Gap Analysis : Use Google Scholar Alerts to monitor emerging studies and identify underexplored hypotheses .

Hypothesis Formulation : Structure hypotheses around conflicting results (e.g., "Prior studies show X, but recent data suggest Y due to Z") .

Proposal Structuring : Map literature to specific aims, emphasizing methodological limitations (e.g., "Current models lack real-world validation") .

Additional Resources

  • Data Synthesis Tools : Use NVivo for qualitative analysis or R’s metafor package for quantitative meta-analyses .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.